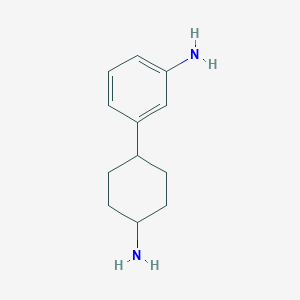

3-(4-Aminocyclohexyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3-(4-aminocyclohexyl)aniline |

InChI |

InChI=1S/C12H18N2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-3,8-9,11H,4-7,13-14H2 |

InChI Key |

DTQARHBABVIVOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=CC(=CC=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 4 Aminocyclohexyl Aniline

Optimization of Reaction Conditions for Isomer Selectivity

Temperature and Pressure Effects on Synthetic Outcomes

The primary route to 3-(4-Aminocyclohexyl)aniline involves the catalytic hydrogenation of a precursor like 3-nitro-N-(4-nitrophenyl)aniline or, more directly, 4-amino-N-(3-aminophenyl)aniline. In this context, temperature and pressure are critical parameters that significantly influence reaction rate, conversion, selectivity, and the distribution of cis and trans stereoisomers.

Pressure, specifically the partial pressure of hydrogen, is another crucial factor. Increased hydrogen pressure typically enhances the reaction rate by increasing the concentration of dissolved hydrogen available at the catalyst's surface. This is vital for ensuring the complete saturation of the aromatic ring. For the hydrogenation of methylenedianiline, pressures in the range of 4-10 MPa (approximately 40-100 bar) are often employed to achieve high conversion rates. google.com Similarly, in the synthesis of related aminocyclohexyl compounds, pressures of 1-4 bar have been used in specific stages of hydrogenation. google.com The interplay between temperature and pressure is essential; optimal conditions are sought to maximize the yield of the desired aminocyclohexyl aniline (B41778) while minimizing energy consumption and the formation of byproducts.

Table 1: General Effects of Temperature and Pressure on Catalytic Hydrogenation

| Parameter | Effect on Reaction Rate | Effect on Selectivity & Isomer Distribution | Typical Range (by analogy) |

| Temperature | Increases with temperature | High temperatures may reduce selectivity and alter isomer ratios | 100 - 180 °C google.com |

| Pressure | Increases with hydrogen pressure | High pressure favors complete hydrogenation | 4 - 10 MPa google.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact and enhance process efficiency.

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. jocpr.com The synthesis of this compound via the catalytic hydrogenation of a precursor like 4-amino-N-(3-aminophenyl)aniline is an excellent example of a highly atom-economical reaction.

This process is an addition reaction where hydrogen molecules are added across the aromatic ring. Theoretically, all atoms from the reactants are incorporated into the final product, leading to a 100% atom economy. This contrasts sharply with substitution or elimination reactions that generate stoichiometric byproducts, which must be treated as waste. nih.gov Maximizing atom economy is a fundamental goal in sustainable synthesis. jocpr.com

Table 2: Atom Economy Calculation for the Hydrogenation of 4-amino-N-(3-aminophenyl)aniline

| Reaction | Reactants | Product | Byproducts | Atom Economy (%) |

| Hydrogenation | 4-amino-N-(3-aminophenyl)aniline + 3H₂ | This compound | None | 100% |

The choice of catalyst is central to the green synthesis of this compound. Sustainable catalytic systems are characterized by high activity, selectivity, stability, and reusability, often utilizing non-precious metals where possible.

Noble Metal Catalysts: Ruthenium (Ru) and Rhodium (Rh) supported on materials like carbon, alumina, or graphitic carbon nitride (g-C3N4) are highly effective for the hydrogenation of aromatic amines. researchgate.net A process for producing 4,4'-diaminodicyclohexylmethane utilizes a supported nanoscale ruthenium catalyst, which demonstrates high selectivity and efficiency. google.com These catalysts promote hydrogenation under specific temperature and pressure conditions, allowing for control over the reaction.

Bimetallic Catalysts: Combinations of metals, such as platinum-vanadium (Pt-V), have been shown to catalyze the hydrogenation of amides to amines under significantly milder conditions (e.g., 70°C and 30 bar), offering a pathway to reduce energy consumption. osaka-u.ac.jp

Non-Noble Metal Catalysts: To improve sustainability and reduce costs, research has focused on catalysts based on non-noble metals like nickel (Ni). Carbon-coated nickel-based catalysts (Ni/NiO@C) have been developed for the hydrogenation of nitriles to primary amines under relatively mild conditions (120°C, 10 bar H₂), demonstrating high conversion rates and selectivity. rsc.org The magnetic properties of such catalysts can also facilitate easy separation and recycling.

Traditional organic solvents often contribute significantly to the environmental footprint of chemical processes due to their toxicity and volatility. jddhs.com Green chemistry promotes the reduction or replacement of these solvents with safer alternatives.

Green Solvents: For hydrogenation reactions, protic solvents like water or alcohols are often viable and environmentally benign options. google.commdpi.com Water is particularly advantageous due to its non-toxicity, non-flammability, and low cost.

Solvent-Free Reactions: Conducting reactions in a solvent-free (neat) environment represents an ideal scenario, as it completely eliminates solvent-related waste. This approach is feasible if the starting material is a liquid under the reaction conditions.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another promising alternative medium. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization, simplifying product isolation.

The selection of an appropriate solvent or the move to solvent-free conditions can drastically reduce the Process Mass Intensity (PMI), a key metric that quantifies the total mass of materials used to produce a certain mass of product. unibo.it

Isolation and Purification Techniques for High Purity this compound

Achieving high purity is critical for the application of this compound, particularly in polymer synthesis. The primary challenge in its purification is the separation of the cis and trans stereoisomers formed during the hydrogenation of the aromatic ring.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of geometric isomers. fishersci.comnih.gov The separation relies on the differential interaction of the isomers with a stationary phase.

Stationary Phase Selection: The choice of the HPLC column is critical. For separating non-polar, structurally related isomers like the cis and trans forms of this compound, reversed-phase columns that offer high shape selectivity are effective.

C30 Columns: Columns with a C30 (triacontyl) bonded phase are designed to provide high shape selectivity for hydrophobic, structurally related isomers. fishersci.com

Phenyl and PFP Columns: Phenyl or Pentafluorophenyl (PFP) columns can separate positional isomers and other structurally similar compounds through π-π interactions with the aromatic ring present in the molecule. welch-us.com

Cholesterol-based Columns: These columns also offer shape-based selectivity that can be effective for resolving geometric isomers. mtc-usa.com

Mobile Phase Optimization: The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best resolution between the isomer peaks.

Supercritical Fluid Chromatography (SFC): As a greener alternative to HPLC, SFC uses supercritical CO₂ as the main component of the mobile phase. This significantly reduces the consumption of organic solvents, making it a more environmentally benign method for isomer separation on a preparative scale. nsf.gov

Non-chromatographic methods, such as fractional crystallization of salts, can also be employed for isomer separation. For example, the dihydrochloride salts of cis- and trans-1,2-diaminocyclohexane exhibit different solubilities in methanol (B129727), allowing for their separation. google.com A similar principle could potentially be applied to the isomers of this compound.

Table 3: Chromatographic Columns for Isomer Separation

| Column Type | Separation Principle | Suitability for this compound Isomers |

| Cogent UDC-Cholesterol™ | Shape-based selectivity | Effective for separating geometric (cis/trans) isomers mtc-usa.com |

| Acclaim™ C30 | High shape selectivity for hydrophobic isomers | Potentially effective due to structural differences between cis and trans forms fishersci.com |

| Cogent Phenyl Hydride™ | π-π interactions and aromatic selectivity | Suitable for resolving positional isomers and compounds with aromatic moieties welch-us.commtc-usa.com |

Crystallization and Recrystallization Protocols

Crystallization and recrystallization are fundamental techniques for the purification of solid organic compounds like this compound. The selection of an appropriate solvent system is the most critical step in developing an effective recrystallization protocol. An ideal solvent would dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures.

For aromatic amines, a variety of solvents and solvent mixtures can be employed for recrystallization. Common choices include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and non-polar solvents like hexane or toluene, often used in combination to achieve the desired solubility profile. chemicalforums.comrochester.edu For basic compounds such as amines that are not soluble in common organic solvents, the use of organic acids like acetic acid or trifluoroacetic acid, sometimes in mixtures with other solvents, can be effective. researchgate.net

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent. If colored impurities are present, activated charcoal may be added to the hot solution to adsorb them before filtration. The hot, saturated solution is then filtered to remove any insoluble impurities and allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the purified crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Table 1: Illustrative Recrystallization Solvents for Aromatic Amines

| Solvent/Solvent System | Polarity | Typical Application |

| Ethanol/Water | Polar | For moderately polar compounds. Water acts as an anti-solvent. |

| Ethyl Acetate/Hexane | Medium to Non-polar | A versatile system where hexane reduces the solubility. chemicalforums.com |

| Toluene | Non-polar | Effective for crystallizing aromatic compounds. |

| Acetone/Methanol | Polar | Can be effective for compounds with hydrogen bonding capabilities. |

| Acetic Acid | Polar, Acidic | Used for basic compounds that have poor solubility in neutral solvents. researchgate.net |

This table presents common solvent systems used for the recrystallization of aromatic amines and is intended to be illustrative. The optimal solvent for this compound would need to be determined experimentally.

Distillation and Sublimation Techniques for Product Refinement

For liquid products or solids with a suitable vapor pressure, distillation and sublimation are powerful purification methods. Given that this compound is a solid at room temperature, vacuum distillation of the molten compound or sublimation could be viable purification techniques.

Distillation: High-molecular-weight aromatic diamines are often purified by vacuum distillation to prevent thermal decomposition that can occur at their high atmospheric boiling points. google.com The process involves heating the liquid compound under reduced pressure, which lowers its boiling point. The vapor is then condensed and collected as a purified liquid. The efficiency of the separation depends on the difference in volatility between the desired product and its impurities. For the distillation of aromatic amines, it is crucial to control the temperature and pressure to avoid degradation. aromaticstudies.com

Sublimation: Sublimation is a process where a solid transitions directly into a gas phase without passing through a liquid phase, and then re-condenses as a solid. This technique is suitable for purifying solids that have a sufficiently high vapor pressure at temperatures below their melting point. It is a highly effective method for removing non-volatile impurities. The process is typically carried out under vacuum to facilitate the phase transition at a lower temperature.

Table 2: General Parameters for Purification of Aromatic Amines by Distillation

| Parameter | Typical Range | Rationale |

| Pressure | 0.1 - 10 mmHg | Reduces the boiling point to prevent thermal decomposition. |

| Temperature | 150 - 250 °C | Dependent on the compound's boiling point at the applied vacuum. |

| Apparatus | Short-path distillation | Minimizes product loss on the surfaces of the apparatus. |

This table provides general conditions for the vacuum distillation of high-boiling aromatic amines. Specific conditions for this compound would need to be established based on its physical properties.

Scale-Up Considerations and Industrial Feasibility of Synthesis

The industrial-scale synthesis of this compound would necessitate careful consideration of several factors to ensure a safe, efficient, and economically viable process. Key aspects include reaction conditions, process control, and product purification.

Reaction Conditions: The catalytic hydrogenation process, likely central to the synthesis, would require robust and recyclable catalysts to minimize costs. The reaction would be carried out in large-scale reactors capable of handling high pressures and temperatures safely. The choice of solvent, if any, would be critical, with considerations for its cost, recyclability, and environmental impact. For instance, in the production of PACM, hydrogenation is conducted at temperatures between 100-180°C and pressures of 4-10 MPa. google.com

Process Control: Continuous processing might be favored over batch processing for large-scale production to ensure consistent product quality and improve efficiency. This would involve precise control over reaction parameters such as temperature, pressure, hydrogen flow rate, and catalyst loading. In-line analytical techniques could be employed to monitor the reaction progress and product purity in real-time.

Product Purification: On an industrial scale, purification methods must be efficient and scalable. For a solid product like this compound, melt crystallization or fractional distillation of the molten product could be more practical and economical than solvent-based recrystallization, as it avoids the use and recovery of large volumes of solvents. The separation of stereoisomers, if formed during the synthesis, would be a significant challenge. Techniques such as selective crystallization or chromatography might be required, adding to the complexity and cost of the process. The industrial production of PACM involves distillation to separate the different isomers. wikipedia.org

Table 3: Key Considerations for Industrial Scale-Up

| Factor | Key Considerations |

| Catalyst | Activity, selectivity, stability, recyclability, and cost. |

| Reactor Design | Heat and mass transfer efficiency, safety under high pressure. |

| Solvent | Cost, ease of recovery, environmental impact, and safety. |

| Purification | Efficiency of isomer separation, energy consumption, and solvent use. |

| Safety | Handling of high-pressure hydrogen, exothermic reactions, and toxic materials. |

| Economic Viability | Raw material costs, energy consumption, process efficiency, and market demand. |

Chemical Reactivity and Transformation Pathways of 3 4 Aminocyclohexyl Aniline

Reactions at the Aromatic Amine Moiety (Aniline)

The aromatic amine in 3-(4-Aminocyclohexyl)aniline behaves similarly to aniline (B41778). The amino group is a powerful activating group, directing electrophiles to the ortho and para positions relative to itself. ucalgary.cabyjus.com However, its basicity can complicate reactions carried out in acidic media. ucalgary.ca

Acylation and Alkylation Reactions of the Aromatic Amine

The lone pair of electrons on the aromatic nitrogen atom allows it to act as a nucleophile.

Acylation: The aromatic primary amine readily reacts with acylating agents like acid chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to form stable amides. slideshare.netsundarbanmahavidyalaya.in This reaction is often used to protect the amino group during other transformations, such as electrophilic aromatic substitution, as the resulting amide is less reactive and less basic than the amine. ucalgary.cabyjus.com

Alkylation: Direct alkylation of the aromatic amine with alkyl halides is often difficult to control. wikipedia.org The primary amine can react to form a secondary amine, which is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. mnstate.eduutexas.edu This results in a mixture of products, making it a less synthetically useful method for preparing pure secondary or tertiary amines. doubtnut.com

Diazotization and Subsequent Transformations

One of the most important reactions of primary aromatic amines is diazotization.

Diazonium Salt Formation: The aromatic amine of this compound can react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (273–278 K) to form an arenediazonium salt. organic-chemistry.orgunacademy.com These salts are highly versatile synthetic intermediates. vedantu.com

Subsequent Transformations: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.

Sandmeyer Reaction: Using copper(I) salts (CuCl, CuBr, CuCN), the diazonium group can be replaced by -Cl, -Br, or -CN, respectively. organic-chemistry.org

Schiemann Reaction: Heating the diazonium fluoroborate salt (ArN₂⁺BF₄⁻) yields the corresponding aryl fluoride. organic-chemistry.org

Replacement by -OH and -H: Warming the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group, forming a phenol. slideshare.net Reduction with an agent like hypophosphorous acid (H₃PO₂) replaces the diazonium group with hydrogen.

Azo Coupling: Diazonium salts act as weak electrophiles and can react with activated aromatic compounds, such as phenols and other anilines, to form azo compounds (Ar-N=N-Ar'). unacademy.comvedantu.com These products are often brightly colored and are widely used as dyes. vedantu.com

Reactions at the Cyclohexyl Amine Moiety (Primary Aliphatic Amine)

The cyclohexylamine (B46788) portion of the molecule contains a primary aliphatic amine. Unlike the aromatic amine, the lone pair of electrons on this nitrogen atom is localized in an sp³ hybrid orbital and is not delocalized into an aromatic system. chemistrysteps.com This makes the aliphatic amine a significantly stronger base and a more potent nucleophile than the aniline moiety. doubtnut.comwikipedia.org

Nucleophilic Reactivity and Derivatization Opportunities

The enhanced nucleophilicity of the aliphatic amine allows it to participate in a variety of substitution and addition reactions.

Acylation: It undergoes rapid acylation with acid chlorides, anhydrides, and esters to form amides. Due to its higher reactivity compared to the aromatic amine, selective acylation of the aliphatic amine is feasible under controlled conditions.

Alkylation: Similar to the aromatic amine, direct alkylation with alkyl halides can lead to polyalkylation. wikipedia.orgcognitoedu.org The resulting secondary amine is often of comparable or greater reactivity than the primary amine, leading to mixtures of secondary and tertiary amines, as well as the quaternary ammonium salt. wikipedia.org

Formation of Imines, Amides, and Ureas

The primary aliphatic amine is a versatile functional group for the synthesis of various derivatives.

Imines: Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. The reaction proceeds via a carbinolamine intermediate, which then eliminates a molecule of water. mnstate.edu The reaction is typically reversible and is often driven to completion by removing water from the reaction mixture. mnstate.edu

Amides: As discussed, the aliphatic amine reacts readily with carboxylic acid derivatives to form amides. sundarbanmahavidyalaya.in Direct reaction with carboxylic acids is also possible but typically requires high temperatures or the use of coupling agents to activate the carboxylic acid. researchgate.net

Ureas: The nucleophilic amine can attack isocyanates to form substituted ureas. This is a highly efficient and common method for urea (B33335) synthesis. Alternatively, reactions with phosgene (B1210022) or its equivalents, followed by another amine, can also yield ureas. organic-chemistry.org

Table 2: Derivatization of the Cyclohexylamine Moiety

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) |

| Amide Formation | Acid Chloride, Anhydride, or Carboxylic Acid | Amide |

| Urea Formation | Isocyanate | Substituted Urea |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt |

Reactions with Isocyanates and Acid Chlorides

No specific studies detailing the reactions of this compound with isocyanates or acid chlorides were found.

Polymerization Reactions Utilizing this compound as a Monomer

Coordination Chemistry and Ligand Formation with Metal Centers

There is no available literature on the coordination chemistry of this compound. As a result, information regarding its potential chelation modes with metal centers and the corresponding stability constants is not available.

Table of Compounds Mentioned

Since no specific reactions or polymers involving this compound could be documented, a table of related compounds is not applicable.

Research on Metal Complexes of this compound Remains Limited

The chemical structure of this compound, featuring both an aromatic amine and a cycloaliphatic amine, presents an interesting platform for the development of novel metal complexes. The presence of two distinct amino groups offers multiple potential coordination sites for metal ions, suggesting the possibility of forming mononuclear, binuclear, or polynuclear complexes with varied structural and electronic properties. These characteristics could, in theory, lead to unique catalytic activities.

However, a thorough review of available chemical databases and scholarly articles did not yield specific studies that would allow for a detailed discussion on the synthesis and characterization of its metal complexes (Section 3.4.2) or an analysis of the catalytic activity of such complexes (Section 3.4.3) as requested. The scientific community has yet to publish significant research exploring the coordination of this particular diamine with various metal centers or the subsequent application of these potential complexes in catalytic transformations.

General principles of coordination chemistry suggest that the synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization would typically employ techniques such as X-ray crystallography, spectroscopy (FT-IR, UV-Vis, NMR), and elemental analysis to determine the structure, bonding, and electronic properties of the resulting complexes.

Furthermore, the potential catalytic activity of these hypothetical complexes would be an area of significant interest. The combination of a flexible cyclohexyl ring and a rigid phenyl group, along with the coordinating amine functionalities, could create unique steric and electronic environments around a metal center, potentially influencing its reactivity and selectivity in various catalytic reactions.

Unfortunately, without specific research findings, any detailed discussion on these topics would be purely speculative. The absence of published data prevents the creation of informative data tables and a thorough analysis of research findings as instructed. Further experimental research is required to explore the chemical reactivity and transformation pathways of this compound in the context of metal complexation and catalysis.

Advanced Structural Elucidation and Conformational Analysis of 3 4 Aminocyclohexyl Aniline

Spectroscopic Approaches for Stereochemical Assignment and Isomer Differentiation

The structural complexity of 3-(4-Aminocyclohexyl)aniline, which contains two distinct amino groups and a flexible cyclohexane (B81311) ring, necessitates the use of advanced spectroscopic techniques for unambiguous characterization. The presence of stereoisomers—specifically cis and trans diastereomers arising from the substitution pattern on the cyclohexane ring—requires methods capable of differentiating subtle spatial relationships between atoms.

Two-dimensional NMR spectroscopy is an indispensable tool for establishing the molecular framework and stereochemistry of this compound. A combination of experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial proximity of atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be the first step in assigning the carbon skeleton by linking the proton signals to their corresponding carbons. For instance, the aromatic protons of the aniline (B41778) ring would show correlations to the aromatic carbons, while the aliphatic protons of the cyclohexane ring would correlate to the sp³-hybridized carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH). COSY would be crucial for tracing the connectivity within the cyclohexane and aniline rings. Within the cyclohexane moiety, each proton would show correlations to its geminal and vicinal neighbors, allowing for the mapping of the entire spin system. For example, the proton at C1 (bonded to the aniline ring) would show a correlation to the protons at C2 and C6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds. This is vital for connecting the different fragments of the molecule. A key correlation would be observed between the proton at C1 of the cyclohexane ring and the carbons of the aniline ring (specifically C3, C2, and C4 of the aniline), confirming the attachment point of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment as it detects protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY would differentiate between the cis and trans isomers.

In the trans-isomer , the axial proton at C1 would show a NOE correlation to the axial protons at C3 and C5. The equatorial proton at C1 would show correlations to the equatorial protons at C2 and C6.

In the cis-isomer , the stereochemical relationship would result in a different set of spatial proximities, allowing for clear differentiation. For example, the orientation of the proton at C1 relative to the protons at C2 and C6 would produce a distinct NOESY pattern compared to the trans isomer.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for trans-3-(4-Aminocyclohexyl)aniline Note: Values are hypothetical, estimated based on aniline and substituted cyclohexane derivatives. | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H) | Key HMBC Correlations (¹H → ¹³C) | | :--- | :--- | :--- | :--- | :--- | | Aniline Ring | | 1' | - | ~147.0 | - | - | | 2' | ~7.05 | ~129.0 | H-4', H-6' | C-4', C-6', C-1' | | 3' | - | ~139.0 | - | - | | 4' | ~6.60 | ~115.0 | H-2', H-5' | C-2', C-6', C-5' | | 5' | ~6.70 | ~118.0 | H-4', H-6' | C-1', C-3' | | 6' | ~6.65 | ~114.0 | H-2', H-5' | C-2', C-4', C-1' | | NH₂ (Aniline) | ~3.60 | - | - | C-1', C-2', C-6' | | Cyclohexyl Ring | | 1 | ~2.50 | ~44.0 | H-2, H-6 | C-2, C-6, C-2', C-4', C-3' | | 2, 6 | ~1.30 (eq), ~1.90 (ax) | ~34.0 | H-1, H-3, H-5 | C-1, C-3, C-4, C-5 | | 3, 5 | ~1.20 (eq), ~1.80 (ax) | ~34.0 | H-2, H-4, H-6 | C-1, C-2, C-4, C-6 | | 4 | ~2.70 | ~51.0 | H-3, H-5 | C-2, C-3, C-5, C-6 | | NH₂ (Cyclohexyl) | ~1.50 | - | H-4 | C-3, C-4, C-5 |

Functional Group Identification: The spectra would clearly confirm the presence of the key functional groups.

N-H Stretching: Both primary amine groups (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic amine N-H stretches are typically at slightly higher wavenumbers than the aliphatic ones.

C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ groups would produce strong bands around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-N Stretching: Aliphatic and aromatic C-N stretching bands would be found in the 1250-1350 cm⁻¹ (aromatic) and 1020-1250 cm⁻¹ (aliphatic) regions.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

|---|---|---|---|

| N-H Stretch (Aromatic NH₂) | 3400 - 3500 | Strong | Moderate |

| N-H Stretch (Aliphatic NH₂) | 3300 - 3400 | Strong | Moderate |

| C-H Stretch (Aromatic) | 3000 - 3100 | Moderate | Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Strong |

| N-H Bend (Scissoring) | 1600 - 1650 | Strong | Weak |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Strong | Strong |

| C-N Stretch (Aromatic) | 1250 - 1350 | Strong | Moderate |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Moderate | Weak |

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. A VCD spectrum provides a wealth of stereochemical information. By comparing the experimental VCD spectrum with spectra predicted computationally for the (R) and (S) enantiomers, the absolute configuration can be assigned with high confidence.

ECD measures the differential absorption of left and right circularly polarized UV-visible light. The aniline ring is a chromophore that would give rise to ECD signals. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the chiral environment, allowing for the determination of absolute configuration by comparison with theoretical calculations or empirical rules for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique would yield a precise three-dimensional model of this compound, confirming its connectivity, conformation, and stereochemistry, as well as how the molecules arrange themselves in a crystal lattice.

A crystallographic study would provide precise measurements of all geometric parameters.

Bond Lengths: The C-C bond lengths within the aniline ring would be intermediate between single and double bonds, characteristic of an aromatic system. The C-C bonds in the cyclohexane ring would be typical sp³-sp³ single bonds (~1.54 Å). The C-N bond of the aniline would be shorter than the C-N bond of the aminocyclohexyl group due to the partial double bond character from resonance.

Bond Angles: The internal angles of the benzene (B151609) ring would be close to 120°. The C-C-C angles within the cyclohexane ring would be near the ideal tetrahedral angle of 109.5°, confirming a strain-free chair conformation.

Torsion Angles: The torsion angles within the cyclohexane ring would define its chair conformation. The torsion angle between the aniline ring and the cyclohexane ring would describe their relative orientation, which is influenced by steric hindrance.

The presence of two primary amine groups makes this compound an excellent candidate for forming extensive hydrogen bonding networks.

Hydrogen Bonding: The amine groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on N). The crystal structure would likely be dominated by N-H···N hydrogen bonds, where the amine group of one molecule interacts with the amine group of a neighboring molecule. These interactions would link the molecules into chains, sheets, or a three-dimensional network, significantly influencing the crystal's stability and physical properties.

π-π Stacking: The aromatic aniline rings could engage in π-π stacking interactions, further stabilizing the crystal packing.

Analysis of the crystal packing reveals how supramolecular synthons—patterns of intermolecular interactions—dictate the solid-state architecture.

Determination of Preferred Conformational Isomers

The structural complexity of this compound arises from the stereochemistry of the 1,4-disubstituted cyclohexane ring. This substitution pattern gives rise to cis and trans diastereomers. The cyclohexane ring itself is not planar and preferentially adopts a low-energy chair conformation. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between these stereochemical factors dictates the molecule's preferred three-dimensional structure. The determination of the most stable conformational isomers is achieved through a combination of spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling.

For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable than the cis isomer. study.comfiveable.me This stability is primarily due to the ability of the trans conformer to place both substituents in equatorial positions, which minimizes steric hindrance. fiveable.mejove.com Conversely, the cis isomer must have one substituent in an axial position and one in an equatorial position. libretexts.org Axial substituents lead to unfavorable 1,3-diaxial interactions, which are steric clashes with the other axial atoms on the same side of the ring, thereby increasing the molecule's internal strain and energy. openochem.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the conformational preferences of molecules in solution. tuitiontube.com In the context of this compound, ¹H NMR is particularly insightful for distinguishing between cis and trans isomers and determining the axial or equatorial orientation of the aniline and amino groups.

The key diagnostic feature is the coupling constant (³J) between adjacent protons on the cyclohexane ring. The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus relationship. nih.gov

A large coupling constant (typically in the range of 10–13 Hz) is indicative of a trans-diaxial (a,a) relationship between two protons.

Smaller coupling constants (typically 2–5 Hz) are observed for axial-equatorial (a,e) and equatorial-equatorial (e,e) interactions.

For the trans isomer of this compound, the most stable conformation is the diequatorial chair form. In this conformer, the proton at C1 (attached to the aniline group) and the proton at C4 (attached to the amino group) are both in axial positions. Therefore, the ¹H NMR spectrum would be expected to show a triplet or multiplet for these protons with large diaxial coupling constants. In contrast, the cis isomer, which must have one axial and one equatorial substituent, would exhibit more complex splitting patterns with smaller coupling constants for the methine protons.

| Conformer | Substituent Positions | Expected ³J(H,H) for C1-H and C4-H | Relative Stability |

|---|---|---|---|

| trans | Diequatorial | Large (10–13 Hz), indicating axial protons | Most Stable |

| cis | Axial-Equatorial | Small (2–5 Hz), indicating mixed couplings | Less Stable |

X-ray Crystallography

X-ray crystallography provides unambiguous and precise information about the three-dimensional structure of a molecule in the solid state. nih.govmigrationletters.com This technique can definitively determine the absolute configuration, bond lengths, bond angles, and torsional angles of a crystalline compound. nih.gov

For this compound, a single-crystal X-ray diffraction study would confirm which isomer (cis or trans) is present and its exact solid-state conformation. It is anticipated that the crystalline form of the thermodynamically more stable trans isomer would show both the aminophenyl and amino groups in equatorial positions on the cyclohexane ring, which would be in a distinct chair conformation. This method provides the ultimate structural proof, validating the interpretations made from spectroscopic and computational methods. nih.govspringernature.com

| Structural Parameter | Expected Value for trans-Diequatorial Conformer | Significance |

|---|---|---|

| C-C-C Bond Angles (in ring) | ~111° | Confirms a puckered chair conformation, not a flat ring. |

| Substituent-Ring Torsional Angle | ~180° (anti-periplanar) | Indicates a stable, staggered arrangement of the equatorial substituent. |

Computational Modeling

In conjunction with experimental techniques, computational chemistry offers profound insights into the relative stabilities of different conformers. acs.orgcwu.edu Using methods such as Density Functional Theory (DFT) or molecular mechanics, the potential energy of various possible conformations of this compound can be calculated. scispace.comresearchgate.net

These calculations can model the following conformers:

trans-diequatorial

trans-diaxial

cis-axial-equatorial

The computational results typically quantify the energy difference (ΔE) between these states. For virtually all 1,4-disubstituted cyclohexanes with bulky substituents, the calculations confirm that the trans-diequatorial conformer is the global energy minimum. jove.comlibretexts.org The cis-axial-equatorial conformer is higher in energy, and the trans-diaxial conformer is significantly less stable due to severe 1,3-diaxial steric interactions. spcmc.ac.in These theoretical calculations are invaluable for predicting the equilibrium population of each conformer at a given temperature.

| Conformer | Substituent Positions | Calculated Relative Energy (kJ/mol) | Predicted Population at Equilibrium |

|---|---|---|---|

| trans | Diequatorial | 0 (Reference) | >99% |

| cis | Axial-Equatorial | Higher | <1% |

| trans | Diaxial | Significantly Higher | Negligible |

Based on the foundational principles of conformational analysis and supported by spectroscopic, crystallographic, and computational evidence, the preferred conformational isomer of this compound is the trans form, with both the aniline and amino substituents occupying equatorial positions on the cyclohexane chair.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.